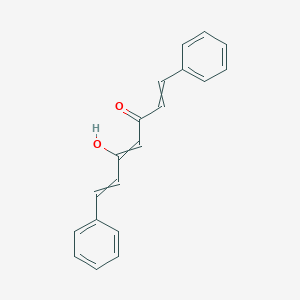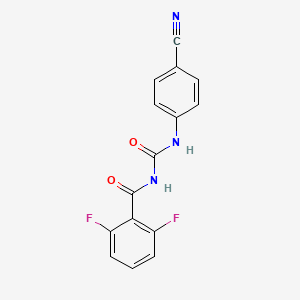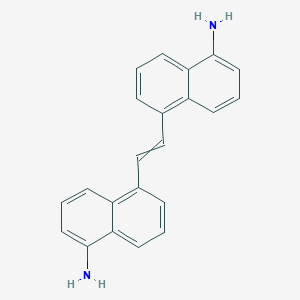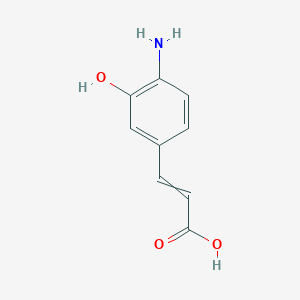
Agn-PC-0jrl1I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Agn-PC-0jrl1I is a chemical entity with significant potential in various scientific fields. It is known for its unique structural properties and reactivity, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jrl1I involves a series of chemical reactions that require precise control of reaction conditions. The typical synthetic route includes the reaction of silver nitrate with a suitable organic ligand under controlled temperature and pressure conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to maintain the integrity of the final product. The industrial production also incorporates advanced purification techniques such as chromatography and recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0jrl1I undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silver oxide and other by-products.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride, resulting in the formation of silver nanoparticles.
Substitution: In substitution reactions, the ligand attached to the silver ion can be replaced by other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.
Substitution: Ligand exchange reactions often involve the use of halide salts or other organic ligands.
Major Products Formed
Oxidation: Silver oxide and various organic by-products.
Reduction: Silver nanoparticles and reduced organic ligands.
Substitution: New silver-ligand complexes with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0jrl1I has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: Employed in the development of biosensors and imaging agents due to its unique optical properties.
Medicine: Investigated for its potential use in antimicrobial treatments and drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings, as well as in the electronics industry for the fabrication of conductive inks and pastes.
Wirkmechanismus
The mechanism of action of Agn-PC-0jrl1I involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The compound’s silver ion can interact with cellular components, disrupting cellular processes and leading to antimicrobial effects. Additionally, its ligand structure allows for targeted delivery and controlled release of therapeutic agents in drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0jrl1I can be compared with other silver-based compounds such as silver nitrate and silver azide. While silver nitrate is widely used for its antimicrobial properties, this compound offers enhanced stability and targeted action due to its unique ligand structure. Silver azide, on the other hand, is primarily used as an explosive material, highlighting the diverse applications of silver-based compounds.
List of Similar Compounds
- Silver nitrate
- Silver azide
- Silver oxide
- Silver nanoparticles
This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
90934-85-3 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
5-hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-15,20H |
InChI-Schlüssel |
DMZJFBKOUHBFQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)


![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)


![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)


![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

